molecular formula C23H27Cl2N3O2 B607725 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride CAS No. 159533-25-2

3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride

Cat. No.: B607725
CAS No.: 159533-25-2
M. Wt: 448.39
InChI Key: KBKWJHYQFQONBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GR 55562 dihydrochloride is a selective competitive 5-HT1B (5-HT1Dβ) silent antagonist with pKB values of 7.3 and 6.3.

Mechanism of Action

GR 55562 dihydrochloride, also known as 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride or 3-[3-(DIMETHYLAMINO)PROPYL]-4-HYDROXY-N-[4-(4-PYRIDINYL)PHENYL]BENZAMIDE DIHYDROCHLORIDE, is a compound with a variety of potential applications in the field of neuroscience .

Target of Action

GR 55562 dihydrochloride is a selective competitive antagonist for the 5-HT1B and 5-HT1D receptors . These receptors are part of the serotonin (5-HT) receptor family, which plays a crucial role in the neurotransmission of serotonin in the brain .

Mode of Action

As a competitive antagonist, GR 55562 dihydrochloride binds to the 5-HT1B and 5-HT1D receptors, preventing serotonin from binding to these receptors . This inhibits the normal function of these receptors, altering the neurotransmission of serotonin .

Biochemical Pathways

The primary biochemical pathway affected by GR 55562 dihydrochloride is the serotonin neurotransmission pathway . By inhibiting the 5-HT1B and 5-HT1D receptors, GR 55562 dihydrochloride disrupts the normal function of this pathway, potentially leading to alterations in mood, cognition, and other neurological functions .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability and distribution within the body.

Result of Action

The primary result of GR 55562 dihydrochloride’s action is the inhibition of serotonin neurotransmission via the 5-HT1B and 5-HT1D receptors . This can lead to a variety of effects, depending on the specific neurological context. For example, in one study, GR 55562 dihydrochloride was found to attenuate the enhancement of cocaine discrimination evoked by a combination of intra-accumbal core CP 93129 and systemic cocaine .

Action Environment

The action of GR 55562 dihydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds that bind to the same receptors can influence the efficacy of GR 55562 dihydrochloride .

Properties

IUPAC Name

3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2.2ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKWJHYQFQONBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
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3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
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3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
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3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
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3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
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3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride
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Q & A

Q1: How does 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide dihydrochloride influence synaptic activity in the hippocampus?

A1: The research primarily focuses on the pharmacological characterization of the 5-HT1B receptor and its role in modulating synaptic transmission within the CA1 region of the rat hippocampus []. While the paper doesn't explicitly investigate this compound, it explores the broader impact of 5-HT1B receptor activation on synaptic transmission. The findings suggest that 5-HT1B receptor activation leads to the inhibition of local excitatory synaptic transmission in this specific brain region []. This information provides valuable insight into the potential neuronal mechanisms influenced by compounds targeting the 5-HT1B receptor.

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